molecular formula C10H13F2N3S B6277822 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane CAS No. 2763780-77-2

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane

Cat. No.: B6277822
CAS No.: 2763780-77-2
M. Wt: 245.3
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Description

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane is a novel synthetic compound. Its unique structure includes a difluoromethyl group, a thiazole ring, and a diazaspiroheptane moiety, making it of significant interest in scientific research, particularly in organic chemistry and potential pharmacological applications.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves multiple steps:

  • Formation of the Thiazole Ring: : Starting with the appropriate aldehydes and thioureas, the thiazole ring is synthesized through a cyclization reaction under acidic or basic conditions.

  • Introduction of the Difluoromethyl Group: : Utilizing difluoromethylating agents, the difluoromethyl group is incorporated into the thiazole ring, typically involving reagents such as difluoroiodomethane in the presence of a base.

  • Assembly of the Diazaspiroheptane Moiety: : The diazaspiroheptane core is constructed via a sequence of cyclization reactions, possibly employing intramolecular amide formation techniques.

Industrial Production Methods

For large-scale production, these steps are optimized for efficiency and yield:

  • Batch Reactions: : Industrial reactors facilitate the step-wise synthesis, ensuring controlled reaction conditions for each step.

  • Purification Processes: : Techniques such as crystallization, distillation, and chromatography are employed to purify intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: : Typically using agents like hydrogen peroxide or ozone, leading to modifications in the thiazole ring.

  • Reduction: : Utilizing reducing agents such as sodium borohydride, affecting the difluoromethyl group.

  • Substitution: : Nucleophilic and electrophilic substitution reactions primarily at the thiazole ring and difluoromethyl group sites.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in the presence of acetic acid, or ozone at low temperatures.

  • Reduction: : Sodium borohydride in an alcohol solvent.

  • Substitution: : Halogenating agents, nucleophiles like amines and alcohols under mild heating.

Major Products Formed

Depending on the type of reaction:

  • Oxidation: : Oxidized thiazole derivatives.

  • Reduction: : Reduced analogs with altered functional groups.

  • Substitution: : Functionalized compounds with varied substituents replacing the difluoromethyl group or others.

Scientific Research Applications

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane finds applications in several fields:

  • Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups.

  • Biology: : Studied for its interaction with biological macromolecules, potentially serving as a probe or ligand.

  • Medicine: : Investigated for pharmacological properties such as enzyme inhibition, receptor binding, and antimicrobial activity.

  • Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Engages in pathways related to cell signaling, metabolic processes, or structural alterations in biological systems.

  • Bioactivity: : Its difluoromethyl and thiazole moieties may interact with hydrogen bonding networks or hydrophobic pockets within proteins.

Comparison with Similar Compounds

Comparing this compound with structurally similar ones:

  • 2-(Methyl)-2,6-diazaspiro[3.3]heptane: : Lacks the difluoromethyl and thiazole components, potentially less bioactive.

  • 2-{[5-Methyl-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane: : Similar thiazole core but without fluorine, possibly different chemical reactivity and biological properties.

  • 2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane: : Contains a trifluoromethyl group, which may enhance its stability and interaction with certain proteins, differing in bioactivity and stability.

The uniqueness of 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3

Properties

CAS No.

2763780-77-2

Molecular Formula

C10H13F2N3S

Molecular Weight

245.3

Purity

0

Origin of Product

United States

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